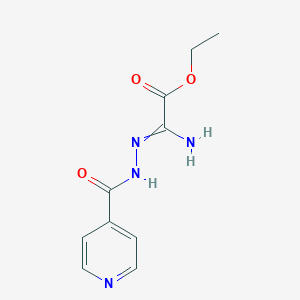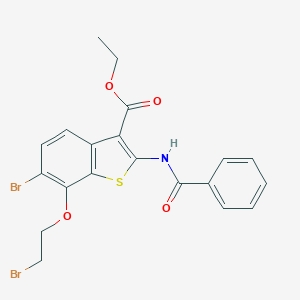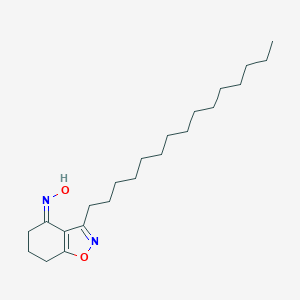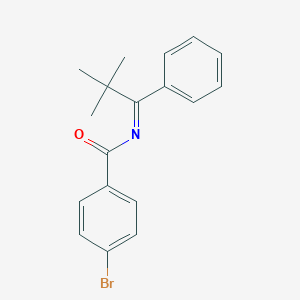
Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EMBQ and has been studied extensively for its unique properties and applications.
Mechanism of Action
The mechanism of action of EMBQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
EMBQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and exhibit anticancer activity. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
EMBQ has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to exhibit significant activity against a range of diseases, making it a promising candidate for drug development.
However, there are also some limitations to the use of EMBQ in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its efficacy and safety in humans. Additionally, the compound may have potential side effects that need to be carefully evaluated.
Future Directions
There are several future directions for research on EMBQ. One potential area of research is the development of EMBQ-based drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. Another area of research is the investigation of EMBQ's potential as an anticancer agent.
Further studies are also needed to fully understand the mechanism of action of EMBQ and its potential side effects. This research will be critical in determining the safety and efficacy of EMBQ-based drugs for human use.
Conclusion:
In conclusion, EMBQ is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its unique properties and potential for drug development make it an exciting area of research for scientists and researchers worldwide. Further studies are needed to fully understand its mechanism of action and potential side effects, but the future looks promising for this fascinating compound.
Synthesis Methods
The synthesis of EMBQ involves the reaction of 2-methyl-5-nitro-1,4,5,6,7,8-hexahydroquinoline with ethyl 4-(1,3-benzodioxol-5-yl)-2-oxobutyrate in the presence of a reducing agent. The reduction of the nitro group results in the formation of EMBQ.
Scientific Research Applications
EMBQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit significant activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate |
|---|---|
Molecular Formula |
C20H21NO5 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H21NO5/c1-3-24-20(23)17-11(2)21-13-5-4-6-14(22)19(13)18(17)12-7-8-15-16(9-12)26-10-25-15/h7-9,18,21H,3-6,10H2,1-2H3 |
InChI Key |
OEOZFBHSFRWKRK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)C |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)



![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)


![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)

![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
